REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]([CH3:13])[CH3:12])=[C:4]([NH:14][CH2:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=2)[N:3]=1.B(O)(O)[C:25]1[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[S:27][CH:26]=1.C(=O)([O-])[O-].[K+].[K+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.C(OCC)(=O)C.CC(N(C)C)=O>[S:27]1[CH:26]=[C:25]([C:2]2[N:10]=[C:9]3[C:5]([N:6]=[CH:7][N:8]3[CH:11]([CH3:13])[CH3:12])=[C:4]([NH:14][CH2:15][CH2:16][C:17]3[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=3)[N:3]=2)[C:33]2[CH:32]=[CH:31][CH:30]=[CH:29][C:28]1=2 |f:2.3.4,^1:44,63|
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Name
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|
Quantity
|
950 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=C2N=CN(C2=N1)C(C)C)NCCC1=CC=C(C=C1)O
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Name
|
|
Quantity
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561 g
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Type
|
reactant
|
Smiles
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B(C1=CSC2=CC=CC=C12)(O)O
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Name
|
|
Quantity
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791 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
10.1 g
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Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
|
Quantity
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3.25 L
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Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
3.25 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.25 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.5 L
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
|
Details
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was stirred under a nitrogen atmosphere for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the mixture was filtered through Celite (125 g) at 50° C.
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Type
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WASH
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Details
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rinsing with ethyl acetate (1.0 L)
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted at 50° C. with additional ethyl acetate (7.5 L)
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Type
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WASH
|
Details
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The combined organic layers were washed with water (3×2.5 L)
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Type
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DISTILLATION
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Details
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distilled
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Type
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CUSTOM
|
Details
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to remove about 2.5 L of solvent
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Type
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ADDITION
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Details
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Tetrahydrofuran (2.5 L) and silica bond thio silica gel (200 g) were added
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Type
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STIRRING
|
Details
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The mixture was stirred at 70° C. for 16 hr
|
Duration
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16 h
|
Type
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FILTRATION
|
Details
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was filtered
|
Type
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WASH
|
Details
|
washing the pad with ethyl acetate (1.0 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated at atmospheric pressure to a volume of about 5 L
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The resulting solid was collected
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×1.0 L)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C(=C1)C1=NC(=C3N=CN(C3=N1)C(C)C)NCCC1=CC=C(C=C1)O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |